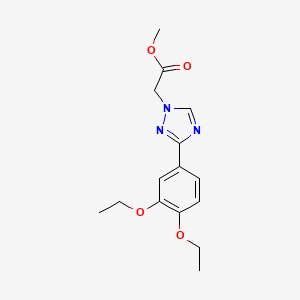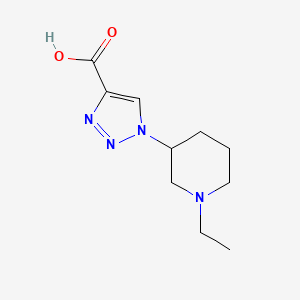
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Piperidine and Triazole Rings: The piperidine and triazole rings can be coupled through various methods, including nucleophilic substitution or transition metal-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .
Applications De Recherche Scientifique
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and triazole derivatives, such as:
- 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-Propylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The presence of both the piperidine and triazole rings in the same molecule provides unique chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1-(1-ethylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-4-8(6-13)14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) |
Clé InChI |
YBHMFHGLZWECEU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)N2C=C(N=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)
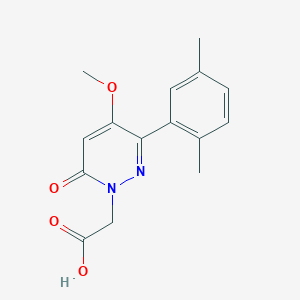



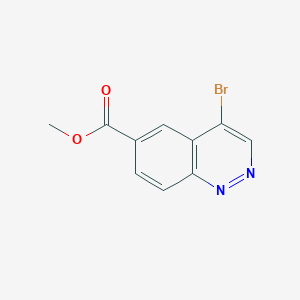

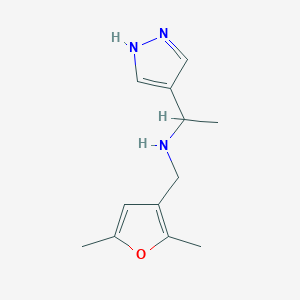

![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
